12-Désoxywithastramonolide

Vue d'ensemble

Description

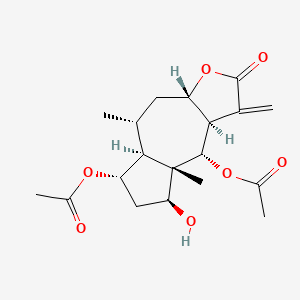

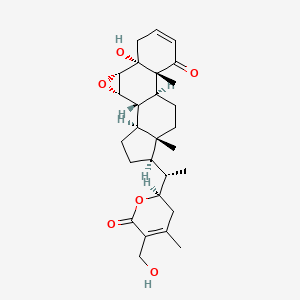

. Ce composé appartient à la classe des withanolides, qui sont des stéroïdes naturels. 12-Désoxywithastramonolide est connu pour ses propriétés antioxydantes et inhibitrices enzymatiques .

Applications De Recherche Scientifique

12-Deoxywithastramonolide has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

12-Deoxywithastramonolide is a principle bioactive compound found in ashwagandha (W. somnifera). It possesses antioxidant and enzyme inhibitory effects . The primary targets of 12-Deoxywithastramonolide are the enzymes that it inhibits and the oxidative processes that it neutralizes.

Mode of Action

The compound interacts with its targets by inhibiting the action of certain enzymes. This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in . Additionally, as an antioxidant, 12-Deoxywithastramonolide neutralizes harmful free radicals, thereby preventing oxidative damage to cells .

Biochemical Pathways

Its antioxidant and enzyme inhibitory effects suggest that it may impact a variety of pathways, particularly those involving oxidative processes and enzymatic reactions

Pharmacokinetics

A study on ashwagandha, which contains 12-deoxywithastramonolide, showed that the compound had higher relative absorption, better relative bioavailability, and longer elimination half-life indicating a sustained-release profile compared to reference . These properties can impact the compound’s bioavailability, determining how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, and how it is metabolized and excreted .

Result of Action

The molecular and cellular effects of 12-Deoxywithastramonolide’s action are primarily related to its antioxidant and enzyme inhibitory activities. By neutralizing free radicals, it can prevent oxidative damage to cells, which can contribute to aging and various diseases . Its enzyme inhibitory effects can alter the functioning of certain biochemical processes, potentially leading to therapeutic effects .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

12-Deoxywithastramonolide plays a significant role in various biochemical reactions. It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it inhibits the activity of certain enzymes, such as those involved in inflammatory pathways . The compound interacts with proteins and other biomolecules, modulating their activity and contributing to its therapeutic effects .

Cellular Effects

12-Deoxywithastramonolide influences various cellular processes. It has been shown to reduce the growth of cancer cells, such as A549 lung and HT-29 colorectal cancer cells . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis and cell cycle arrest in cancer cells . Moreover, it modulates the production of cytokines, reducing pro-inflammatory cytokines like TNF-α and increasing anti-inflammatory cytokines like IL-10 .

Molecular Mechanism

At the molecular level, 12-Deoxywithastramonolide exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function . For example, it inhibits the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . Additionally, it induces changes in gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 12-Deoxywithastramonolide have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In in vitro studies, its effects on cellular function have been shown to persist over extended periods, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 12-Deoxywithastramonolide vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Studies have shown that doses ranging from 50 to 200 mg/kg are effective in reducing inflammation and cancer cell growth in mice .

Metabolic Pathways

12-Deoxywithastramonolide is involved in various metabolic pathways. It interacts with enzymes and cofactors, modulating their activity and affecting metabolic flux . The compound’s metabolism leads to the production of metabolites that contribute to its therapeutic effects . Additionally, it influences the levels of certain metabolites, further modulating cellular function and biochemical reactions .

Transport and Distribution

Within cells and tissues, 12-Deoxywithastramonolide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation in specific tissues contribute to its therapeutic effects . For example, its accumulation in cancer cells enhances its ability to inhibit cell growth and induce apoptosis .

Subcellular Localization

12-Deoxywithastramonolide’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects more efficiently . For instance, its presence in the mitochondria of cancer cells contributes to the induction of apoptosis and inhibition of cell proliferation .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de 12-Désoxywithastramonolide implique généralement l'extraction des racines et des feuilles de Withania somnifera. Le processus d'extraction utilise souvent des solvants tels que l'hexane, le chloroforme, l'acétate d'éthyle et le méthanol . La chromatographie liquide haute performance (HPLC) est utilisée pour l'identification et la quantification du composé .

Méthodes de Production Industrielle : La production industrielle de this compound implique une extraction à grande échelle à partir de Withania somnifera en utilisant des méthodes d'extraction par solvants optimisées. Le processus comprend l'utilisation de solvants alcooliques aqueux dans des compositions variables afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de Réactions : Le 12-Désoxywithastramonolide subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactions d'halogénation peuvent être réalisées en utilisant des réactifs tels que le brome ou le chlore dans des conditions contrôlées.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués du this compound, qui peuvent être analysés plus avant pour leur bioactivité .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour l'étude des withanolides.

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires et voies :

Activité Antioxydante : Il piège les radicaux libres et réduit le stress oxydant dans les cellules.

Inhibition Enzymat que : Le composé inhibe des enzymes spécifiques, modulant ainsi les voies biochimiques.

Activité Antivirale : Des études ont montré que le this compound peut inhiber la réplication du VIH-1 en se liant à des protéines virales clés.

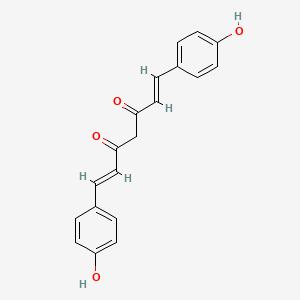

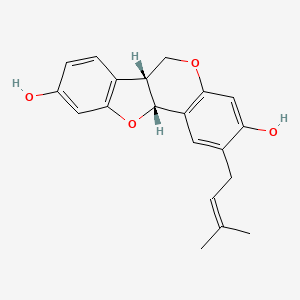

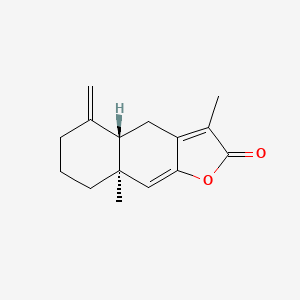

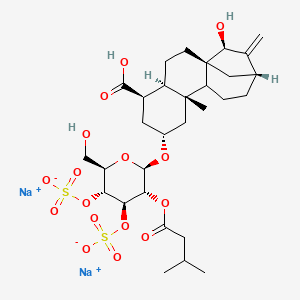

Comparaison Avec Des Composés Similaires

Le 12-Désoxywithastramonolide est comparé à d'autres withanolides tels que le withanolide-A, la withanone, la withaferine-A et la 27-hydroxywithanone . Ces composés partagent des caractéristiques structurales similaires mais diffèrent dans leurs bioactivités spécifiques et leurs potentiels thérapeutiques. Par exemple, la withaferine-A est connue pour ses fortes propriétés anticancéreuses, tandis que le this compound est plus remarquable pour ses effets antioxydants et inhibiteurs enzymatiques .

Liste des Composés Similaires :

- Withanolide-A

- Withanone

- Withaferin-A

- 27-Hydroxywithanone

- Withastramonolide

- Withanoside

Propriétés

IUPAC Name |

(1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-14-12-20(33-25(31)16(14)13-29)15(2)17-7-8-18-22-19(9-11-26(17,18)3)27(4)21(30)6-5-10-28(27,32)24-23(22)34-24/h5-6,15,17-20,22-24,29,32H,7-13H2,1-4H3/t15-,17+,18-,19-,20+,22-,23-,24-,26+,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVMHXZWAKRDGG-MEBIVHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659533 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60124-17-6 | |

| Record name | (1S,2S,4S,5R,10R,11S,14R,15R,18S)-5-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is 12-deoxywithastramonolide and where is it found?

A1: 12-deoxywithastramonolide (12-DWS) is a naturally occurring withanolide, a class of steroidal lactones, primarily found in the roots of Withania somnifera (Ashwagandha) [, , , ]. It is considered one of the major bioactive constituents of this plant, which is widely utilized in traditional medicine [, , ].

Q2: How does 12-DWS exert its biological effects?

A2: While the exact mechanism of action for 12-DWS requires further investigation, research suggests that it inhibits acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine [, ]. This inhibitory activity on AChE suggests a potential role in addressing neurodegenerative diseases like Alzheimer's disease [, ]. Further studies indicate 12-DWS might also influence inflammatory pathways, potentially through interaction with IκB kinase β [].

Q3: Does 12-DWS demonstrate any anti-inflammatory properties?

A4: Research suggests that 12-DWS might contribute to the anti-inflammatory properties attributed to Withania somnifera extracts []. Studies have shown that 12-DWS, while less potent than withaferin A, another withanolide found in Ashwagandha, exhibits a certain level of inhibition against IκB kinase β, a key enzyme involved in the NFκB pathway, which plays a crucial role in inflammation [].

Q4: How does the structure of 12-DWS compare to other withanolides?

A5: While structurally similar to other withanolides, 12-DWS possesses unique features that contribute to its specific activity profile [, ]. Subtle differences in the functional groups and their spatial arrangement within the withanolide skeleton can significantly impact their binding affinities to target proteins and ultimately influence their biological activity [, ]. Further research is necessary to elucidate the detailed structure-activity relationship of 12-DWS.

Q5: What are the challenges in producing standardized extracts of Withania somnifera with consistent 12-DWS content?

A6: The production of standardized Withania somnifera extracts with consistent 12-DWS content faces challenges due to the natural variability of withanolide concentrations within the plant []. Factors such as environmental conditions, plant genetics, and extraction methods can all influence the final withanolide profile of the extract [, ].

Q6: Are there analytical methods available for quantifying 12-DWS in plant extracts?

A7: Yes, several analytical methods have been developed to identify and quantify 12-DWS in Withania somnifera extracts. High-performance thin-layer chromatography (HPTLC) coupled with densitometry is a commonly employed technique []. Additionally, high-performance liquid chromatography (HPLC) coupled with UV detection and mass spectrometry (HPLC-UV(DAD)-MS) offers a sensitive and specific approach for analyzing 12-DWS levels []. Another method utilizes liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) for rapid and accurate quantification [].

Q7: How is 12-DWS extracted from Withania somnifera?

A8: 12-DWS, along with other withanolides, is typically extracted from the dried roots of Withania somnifera using various solvents [, ]. The choice of solvent significantly influences the extraction efficiency of 12-DWS and other bioactive compounds []. Research suggests that aqueous alcoholic solutions and organic solvents like chloroform and ethyl acetate are effective in extracting 12-DWS [].

Q8: Are there any studies on the accumulation pattern of 12-DWS in different parts of Withania somnifera?

A9: Yes, studies have investigated the distribution of 12-DWS within Withania somnifera. Research indicates that while 12-DWS is primarily concentrated in the roots, it is also present in other parts of the plant, albeit at lower levels []. Interestingly, one study reported the highest accumulation of 12-DWS in leaves, followed by fruits, stems, and lastly, roots []. These findings suggest that different parts of the plant might possess varying levels of bioactivity.

Q9: What is the significance of bioassay-guided fractionation in studying 12-DWS?

A10: Bioassay-guided fractionation plays a crucial role in identifying and isolating bioactive compounds like 12-DWS from complex plant extracts []. This approach involves testing fractions of an extract for a specific biological activity, such as AChE inhibition, and subsequently separating and testing sub-fractions until the active compound is isolated []. This method allows researchers to pinpoint the specific compounds responsible for the observed biological effects.

Q10: Can the AChE inhibitory activity be used for the quality control of commercial Withania somnifera extracts?

A11: While HPLC analysis remains the standard method for quantifying withanolides in commercial Withania somnifera extracts, researchers propose using the AChE inhibition assay as a complementary biological standardization method []. This approach helps assess the bioactivity of the extracts and ensures consistency in their therapeutic potential.

Q11: How does soil moisture stress affect 12-DWS content in Withania somnifera?

A12: Studies have shown that soil moisture stress can significantly impact the growth and phytochemical composition of Withania somnifera []. While moderate stress may lead to higher root yield, severe stress can decrease the overall 12-DWS content in the roots []. This finding highlights the importance of optimal cultivation practices for maximizing the production of bioactive compounds like 12-DWS.

Q12: Are there any known somaclonal variants of Withania somnifera with altered 12-DWS production?

A13: Research has identified somaclonal variants of Withania somnifera exhibiting variations in their withanolide profiles, including altered 12-DWS production []. These variants, generated through tissue culture techniques, hold potential for developing cultivars with enhanced production of specific withanolides for pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)

![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)